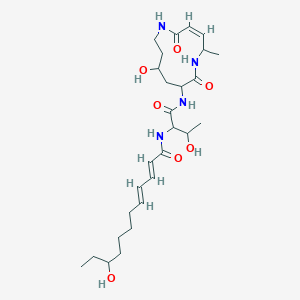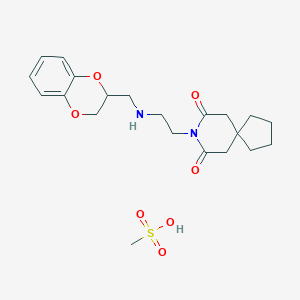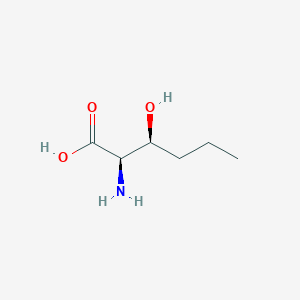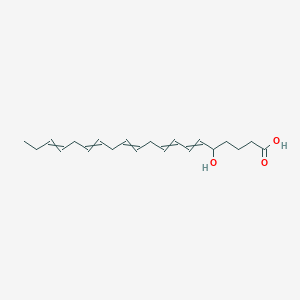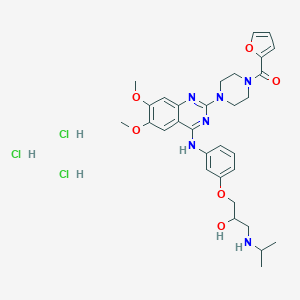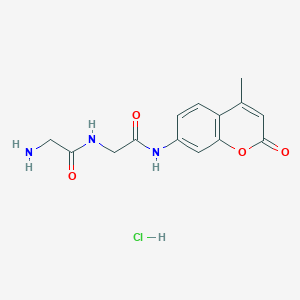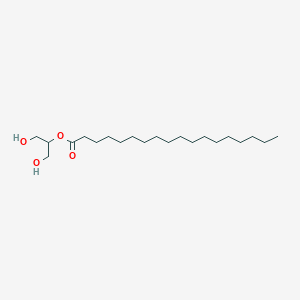
2-Stearoylglycerol
Vue d'ensemble
Description
Le 2-Stéaroyl-rac-glycérol est un monoacylglycérol contenant de l’acide stéarique en position sn-2. Il s’agit d’un type de glycérolipide, une classe de lipides qui sont des composants essentiels des membranes cellulaires et jouent un rôle crucial dans divers processus biologiques. Ce composé est connu pour sa présence dans les systèmes biologiques et sa participation aux voies métaboliques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 2-Stéaroyl-rac-glycérol peut être synthétisé par estérification du glycérol avec de l’acide stéarique. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide sulfurique ou l’acide p-toluènesulfonique sous reflux. Le mélange réactionnel est chauffé à environ 150-200 °C pour faciliter le processus d’estérification .
Méthodes de production industrielle : Dans les milieux industriels, le 2-Stéaroyl-rac-glycérol est produit en utilisant des méthodes d’estérification similaires, mais à plus grande échelle. Le processus implique l’alimentation continue du glycérol et de l’acide stéarique dans un réacteur, où l’estérification a lieu. Le produit est ensuite purifié par distillation ou cristallisation pour obtenir du 2-Stéaroyl-rac-glycérol de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Stéaroyl-rac-glycérol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l’acide stéarique et du glycérol.
Hydrolyse : En présence d’eau et d’un catalyseur acide ou basique, il peut être hydrolysé pour donner de l’acide stéarique et du glycérol.
Transestérification : Il peut réagir avec d’autres alcools pour former différents esters et du glycérol.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Hydrolyse : L’hydrolyse acide peut être réalisée en utilisant de l’acide chlorhydrique, tandis que l’hydrolyse basique peut être réalisée en utilisant de l’hydroxyde de sodium.
Transestérification : Des catalyseurs tels que le méthylate de sodium ou l’acide sulfurique sont couramment utilisés.
Principaux produits :
Oxydation : Acide stéarique et glycérol.
Hydrolyse : Acide stéarique et glycérol.
Transestérification : Divers esters et glycérol.
4. Applications de la recherche scientifique
Le 2-Stéaroyl-rac-glycérol a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement et les interactions des lipides dans divers environnements.
Biologie : Il est impliqué dans des études relatives au métabolisme des lipides et à son rôle dans les processus cellulaires.
Médecine : La recherche a montré son potentiel dans la compréhension des troubles métaboliques et de ses effets sur les profils lipidiques dans l’organisme.
Industrie : Il est utilisé dans la formulation de cosmétiques, de produits pharmaceutiques et d’aliments en raison de ses propriétés émulsifiantes
Applications De Recherche Scientifique
2-Stearoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various environments.
Biology: It is involved in studies related to lipid metabolism and its role in cellular processes.
Medicine: Research has shown its potential in understanding metabolic disorders and its effects on lipid profiles in the body.
Industry: It is used in the formulation of cosmetics, pharmaceuticals, and food products due to its emulsifying properties
Mécanisme D'action
Le mécanisme d’action du 2-Stéaroyl-rac-glycérol implique son incorporation dans les membranes cellulaires, où il influence la fluidité et la perméabilité des membranes. Il interagit avec diverses protéines et enzymes impliquées dans le métabolisme des lipides, affectant ainsi les voies métaboliques. Les effets du composé sont médiés par son interaction avec les protéines de liaison aux lipides et son rôle dans les voies de signalisation liées au métabolisme des lipides .
Composés similaires :
1-Stéaroyl-rac-glycérol : Structure similaire, mais avec l’acide stéarique en position sn-1.
2-Oléoyl-rac-glycérol : Contient de l’acide oléique au lieu de l’acide stéarique en position sn-2.
2-Palmitoyl-rac-glycérol : Contient de l’acide palmitique en position sn-2
Unicité : Le 2-Stéaroyl-rac-glycérol est unique en raison du positionnement spécifique de l’acide stéarique en position sn-2, ce qui influence ses propriétés physiques et chimiques. Ce positionnement affecte son comportement dans les systèmes biologiques et ses interactions avec d’autres molécules, le distinguant des autres monoacylglycérols .
Comparaison Avec Des Composés Similaires
1-Stearoyl-rac-glycerol: Similar in structure but with the stearic acid at the sn-1 position.
2-Oleoyl-rac-glycerol: Contains oleic acid instead of stearic acid at the sn-2 position.
2-Palmitoyl-rac-glycerol: Contains palmitic acid at the sn-2 position
Uniqueness: 2-Stearoyl-rac-glycerol is unique due to its specific positioning of stearic acid at the sn-2 position, which influences its physical and chemical properties. This positioning affects its behavior in biological systems and its interactions with other molecules, making it distinct from other monoacylglycerols .
Propriétés
IUPAC Name |
1,3-dihydroxypropan-2-yl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMORVAKMFKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873440 | |
| Record name | 2-Monostearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-61-4 | |
| Record name | 2-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Stearoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Monostearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


